Glycyl-L-Proline (trifluoroacetate salt)

Description

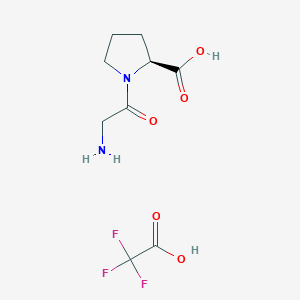

Glycyl-L-proline (trifluoroacetate salt) is a dipeptide composed of glycine and L-proline linked via a peptide bond, with trifluoroacetate (TFA) as the counterion. It is widely utilized in biochemical research, particularly in studies involving peptide stability, enzyme-substrate interactions, and structural biology. The TFA salt form enhances solubility in aqueous and organic solvents, making it suitable for in vitro assays and chromatographic applications.

Properties

Molecular Formula |

C9H13F3N2O5 |

|---|---|

Molecular Weight |

286.20 g/mol |

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1 |

InChI Key |

XYOXXWQBVRQEIN-JEDNCBNOSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Peptide Synthesis

The conventional method involves coupling glycine and L-proline in solution phase. Key steps include:

-

Activation of Carboxyl Group : Glycine’s carboxyl group is activated using reagents like chloroacetyl chloride, forming an intermediate acyl chloride.

-

Coupling Reaction : The activated glycine reacts with L-proline’s amine group under alkaline conditions (pH 8–10) to form the dipeptide backbone.

-

Ammonolysis : The intermediate undergoes ammonolysis to yield glycyl-L-proline, followed by trifluoroacetic acid (TFA) treatment to form the salt.

Reaction Conditions :

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers higher purity and scalability:

-

Resin Functionalization : Wang resin is functionalized with Fmoc-protected L-proline.

-

Deprotection and Coupling : Fmoc removal with piperidine enables glycine coupling via HOBt/DIC activation.

-

Cleavage and Salt Formation : TFA cleavage releases the dipeptide, concurrently forming the trifluoroacetate salt.

Advantages :

-

Reduces side reactions compared to solution-phase methods.

Industrial-Scale Production

Automated Peptide Synthesizers

Industrial facilities utilize automated systems for batch production:

-

Continuous Flow Reactors : Enhance mixing and temperature control, reducing reaction time by 40% compared to batch reactors.

-

In-line Purification : Integrated HPLC systems purify the dipeptide using TFA-containing mobile phases (0.1% v/v), directly yielding the salt form.

Scalability Data :

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Recrystallization

Crude product is recrystallized from ethanol/water (1:3 v/v), achieving >99% purity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solution-Phase | 65–75% | 90–95% | Moderate | High |

| SPPS | 80–90% | 98–99% | High | Moderate |

| Industrial (Automated) | 85–95% | ≥99% | Very High | Low (per kg) |

Challenges and Optimizations

-

Racemization : L-proline’s secondary amine reduces racemization risk, but pH >10 during coupling can induce epimerization.

-

TFA Removal : Residual TFA is minimized via lyophilization or ion-exchange resins.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-Proline (trifluoroacetate salt) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dipeptides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Reactions

Glycyl-L-Proline serves as a model compound in peptide synthesis studies. Its structure allows researchers to explore the mechanisms of peptide bond formation and the reactivity of dipeptides under various conditions. The trifluoroacetate salt form enhances its solubility, facilitating these studies.

Dipeptide Transport Studies

The compound is extensively utilized in investigating dipeptide transport mechanisms across cell membranes. Specifically, it aids in understanding how dipeptides are absorbed in the gastrointestinal tract and their subsequent metabolism within enterocytes. This is crucial for developing therapies targeting nutrient absorption disorders .

Biological Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of Glycyl-L-Proline and its derivatives. For instance, conjugates of Glycyl-L-Proline have been shown to reduce protein aggregation associated with neurodegenerative diseases like Alzheimer's. In vitro experiments demonstrated that specific conjugates significantly decreased the formation of amyloid-beta aggregates, which are implicated in Alzheimer's pathology .

Therapeutic Investigations

Glycyl-L-Proline is being explored for its therapeutic applications in treating cognitive disorders. Research indicates that derivatives of L-proline, including Glycyl-L-Proline, may possess nootropic effects, potentially aiding memory enhancement and cognitive function improvement in conditions such as senile dementia and Alzheimer's disease .

Medical Applications

Pharmaceutical Development

The compound's unique properties make it a candidate for pharmaceutical formulations aimed at treating neurological disorders. Its ability to cross the blood-brain barrier when administered can facilitate targeted drug delivery systems for neuroactive compounds. This aspect has been particularly beneficial in developing treatments for conditions like Parkinson's disease and schizophrenia .

Formulation with Active Pharmaceutical Ingredients

Glycyl-L-Proline has been used to create hybrid conjugates with other active pharmaceutical ingredients (APIs), enhancing their efficacy. For example, studies have shown that conjugating Glycyl-L-Proline with amantadine resulted in improved neuroprotective effects compared to using either compound alone .

Data Overview

| Application Area | Description | Research Findings |

|---|---|---|

| Chemical Research | Model compound for peptide synthesis | Facilitates understanding of peptide bond formation |

| Dipeptide Transport | Studies on absorption mechanisms in enterocytes | Key insights into nutrient absorption disorders |

| Neuroprotective Properties | Reduces protein aggregation linked to neurodegenerative diseases | Significant decrease in amyloid-beta aggregation in vitro |

| Therapeutic Investigations | Potential nootropic effects for cognitive enhancement | May improve memory function in cognitive disorders |

| Pharmaceutical Development | Drug delivery systems targeting neurological conditions | Enhanced efficacy of treatments for Alzheimer’s and Parkinson’s |

Case Studies

- Neuroprotective Conjugates : A study involving hybrid Glypromate conjugates demonstrated that specific modifications to Glycyl-L-Proline significantly enhanced their ability to reduce protein aggregation caused by amyloid-beta peptides in neuronal cell lines .

- Nootropic Activity : Clinical trials exploring the nootropic effects of L-proline derivatives revealed improvements in cognitive function among elderly patients suffering from memory disorders, indicating a promising therapeutic avenue for Glycyl-L-Proline-based treatments .

- Drug Formulation Enhancements : Research on conjugating Glycyl-L-Proline with established neuroactive drugs showed improved pharmacokinetic profiles and bioavailability, suggesting its potential role as a carrier molecule in drug formulations targeting brain health .

Mechanism of Action

The mechanism of action of Glycyl-L-Proline (trifluoroacetate salt) involves its interaction with specific molecular targets and pathways. The compound is known to be transported across cell membranes via dipeptide transporters. Once inside the cell, it can participate in various biochemical processes, including protein synthesis and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key similarities and differences between glycyl-L-proline (TFA salt) and analogous compounds based on structural features, applications, and physicochemical properties.

Table 1: Comparative Analysis of Glycyl-L-Proline (TFA Salt) and Related Compounds

Structural and Functional Insights:

Peptide Length and Modifications :

- Glycyl-L-proline (TFA) is a simple dipeptide, whereas compounds like Z-Gly-Pro-Arg-AMC (TFA) and Dnp-RPLALWRS (TFA) incorporate fluorogenic groups (AMC or Dnp) for enzymatic activity monitoring .

- Trofinetide (TFA) features a 2-methylproline modification, enhancing metabolic stability for therapeutic applications .

Biological Targets :

- Shorter peptides (e.g., glycyl-L-proline) are often used to study proline-specific enzymes like prolyl endopeptidase.

- Longer peptides (e.g., Litorin) target G-protein-coupled receptors (e.g., bombesin receptors) .

Purity and Storage :

- Most TFA salts in research (e.g., Z-Gly-Pro-Arg-AMC, Trofinetide) have ≥95% purity, ensuring reproducibility in assays .

- Storage at -20°C is standard to maintain stability over ≥4 years .

Solubility and Counterion Role :

- The TFA counterion improves solubility in polar solvents, critical for HPLC and mass spectrometry applications. However, residual TFA may interfere with biological assays, necessitating desalting steps .

Research Findings:

- Enzyme Substrates : Z-Gly-Pro-Arg-AMC (TFA) exhibits high sensitivity in protease assays due to AMC fluorescence release upon cleavage . In contrast, glycyl-L-proline (TFA) may serve as a minimalist substrate for studying proline isomerization kinetics.

- Therapeutic Potential: Trofinetide (TFA) demonstrates neuroprotective effects in preclinical models, attributed to its modified proline residue enhancing blood-brain barrier penetration .

- Receptor Binding: Litorin (TFA) activates bombesin receptors with nanomolar affinity, highlighting the role of proline derivatives in receptor-ligand interactions .

Q & A

How can residual trifluoroacetic acid (TFA) be minimized during the synthesis of Glycyl-L-Proline (trifluoroacetate salt)?

Basic Research Focus : Residual TFA often arises from cleavage steps in solid-phase peptide synthesis (SPPS). To mitigate this, employ repeated lyophilization cycles with high-purity water or weak bases (e.g., 0.1% NH₄OH) to neutralize and evaporate TFA. Ion-pair chromatography using volatile buffers (e.g., triethylamine-acetic acid) during purification can further reduce TFA content .

Advanced Research Focus : For ultra-low TFA residues (<200 ppm), integrate preparative HPLC with orthogonal detection methods (e.g., charged aerosol detection) to monitor TFA removal efficiency. Optimize gradient elution with C18 columns and acetonitrile/water phases containing 0.1% formic acid, which enhances TFA separation without interfering with peptide integrity .

What analytical methods are most reliable for quantifying residual TFA in Glycyl-L-Proline (trifluoroacetate salt)?

Basic Research Focus : Reverse-phase HPLC with UV detection at 210 nm is standard. Use a calibration curve generated from TFA standards (0.1–10 µg/mL) and validate with spiked peptide samples. Ensure column compatibility (e.g., Zorbax SB-C8) to avoid co-elution of TFA with peptide peaks .

Advanced Research Focus : For trace-level quantification (<1 ppm), employ ion chromatography (IC) with suppressed conductivity detection or LC-MS/MS in multiple reaction monitoring (MRM) mode. These methods achieve lower detection limits (0.05 ng/L) and distinguish TFA from matrix interferences in complex biological or environmental samples .

How does the trifluoroacetate counterion influence the biological activity of Glycyl-L-Proline in cellular assays?

Basic Research Focus : TFA can alter peptide solubility and stability. Pre-test solubility in assay buffers (e.g., PBS at pH 7.4) and compare bioactivity with acetate or hydrochloride salt forms. Use dialysis or centrifugal filtration to remove excess TFA before in vitro studies .

Advanced Research Focus : TFA may inhibit certain enzymes (e.g., proteases) or modulate ion channels due to its strong acidity. Conduct dose-response assays with TFA-spiked controls to isolate its effects. For neuropeptides like α-CGRP (trifluoroacetate salt), validate receptor-binding assays using surface plasmon resonance (SPR) to confirm TFA does not interfere with target interactions .

What experimental conditions optimize the stability of Glycyl-L-Proline (trifluoroacetate salt) in aqueous solutions?

Basic Research Focus : Store lyophilized peptide at -20°C in desiccated conditions. For working solutions, use pH 5–8 buffers (e.g., ammonium acetate) to prevent hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting solutions .

Advanced Research Focus : Long-term stability studies (6–12 months) under accelerated conditions (40°C, 75% humidity) can predict degradation pathways. Monitor oxidation (via LC-MS) and aggregation (via dynamic light scattering) to refine storage protocols. For pH-sensitive applications, consider buffering agents like HEPES, which stabilize peptides without chelating metals .

How can researchers resolve contradictions in environmental TFA detection data when studying degradation pathways?

Advanced Research Focus : Discrepancies in TFA quantification (e.g., ng/L vs. µg/L in groundwater) often stem from analytical technique variability. Cross-validate results using three methods: (1) LC-MS/MS for specificity, (2) IC for sensitivity, and (3) derivatization-GC/MS for confirmatory analysis. Account for matrix effects (e.g., salinity in ocean water) by standard addition .

What are the challenges in detecting environmental TFA derived from peptide degradation, and how can they be addressed?

Advanced Research Focus : Environmental TFA from peptide waste is often masked by industrial sources (e.g., refrigerants). Use isotopic labeling (¹³C-TFA) during synthesis to track peptide-specific degradation. Combine stable isotope probing with high-resolution mass spectrometry (HRMS) to distinguish biotic vs. abiotic TFA formation in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.